molecular formula C21H17Cl2Zr B1148680 Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride CAS No. 130638-44-7

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride

Cat. No.: B1148680
CAS No.: 130638-44-7
M. Wt: 431.48968
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Preparation Methods

The synthesis of Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride typically involves the reaction of cyclopentadiene and fluorenyl derivatives with zirconium tetrachloride. One common method includes the following steps :

    Preparation of cyclopentadienyl and fluorenyl ligands: These ligands are synthesized separately through standard organic synthesis techniques.

    Formation of the zirconium complex: The ligands are then reacted with zirconium tetrachloride in the presence of a base, such as sodium hydride, under controlled temperature and reaction conditions.

    Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the final compound.

Chemical Reactions Analysis

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methylaluminoxane (MAO) as a co-catalyst and various olefins as substrates. The major products formed from these reactions are high molecular weight polymers and cyclic organic compounds[3][3].

Mechanism of Action

The mechanism by which Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride exerts its catalytic effects involves the activation of the zirconium center by a co-catalyst, such as methylaluminoxane (MAO). This activation creates a highly reactive cationic species that can coordinate with olefin substrates, facilitating their polymerization through a series of insertion and propagation steps . The molecular targets involved in this process are the olefin monomers, which are converted into polymer chains through the catalytic cycle .

Comparison with Similar Compounds

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride is unique due to its bridged ligand structure, which provides high catalytic activity and selectivity. Similar compounds include:

These similar compounds highlight the importance of the specific ligand structure in determining the catalytic behavior and applications of the compound .

Biological Activity

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride, often referred to as CpFlu-ZrCl2, is a metallocene catalyst primarily utilized in organic synthesis, particularly in polymerization processes. While this compound does not have direct applications in biological systems or medicine, its role in catalyzing the synthesis of biologically active compounds makes it relevant in medicinal chemistry and pharmaceutical development.

This compound has the following key characteristics:

  • Molecular Formula : C31H22Cl2Zr
  • Molecular Weight : 556.64 g/mol
  • CAS Number : 115678-03-0

The synthesis typically involves the reaction of cyclopentadiene and fluorenyl derivatives with zirconium tetrachloride. The general steps include:

  • Preparation of Ligands : Cyclopentadienyl and fluorenyl ligands are synthesized using standard organic synthesis techniques.
  • Formation of the Zirconium Complex : These ligands react with zirconium tetrachloride in the presence of a base (e.g., sodium hydride) under controlled conditions.
  • Purification : The product is purified through recrystallization or other methods to obtain the final compound.

The catalytic activity of this compound is primarily attributed to the activation of its zirconium center by co-catalysts like methylaluminoxane (MAO). This activation generates highly reactive cationic species that facilitate various chemical transformations, including:

  • Polymerization : Catalyzes the polymerization of olefins, producing polymers such as polypropylene.
  • Hydrogenation : Catalyzes hydrogenation reactions where hydrogen is added to unsaturated organic compounds.
  • Cyclization : Facilitates cyclization reactions that convert linear precursors into cyclic compounds.

Biological Relevance

Although this compound is not directly applied in biological contexts, its significance lies in its ability to catalyze reactions that produce complex organic molecules, many of which can be biologically active. This indirect contribution is crucial for pharmaceutical research and development, as it aids in synthesizing compounds that may exhibit therapeutic effects.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the catalytic applications of this compound:

Comparison with Similar Compounds

The following table summarizes key features comparing this compound with similar compounds:

Compound NameKey Features
Cyclopentadienyl zirconium dichlorideLacks fluorenyl ligand; different catalytic properties
Fluorenyl zirconium dichlorideLacks cyclopentadienyl ligand; altered reactivity and selectivity
Isobutylene(cyclopentadienyl) zirconium dichlorideSimilar structure but different substituents affecting catalytic behavior

The unique bridged ligand structure of this compound enhances its catalytic performance compared to these analogs.

Properties

InChI

InChI=1S/C21H18.2ClH.Zr/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOIFGAMWSKLBG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)([C]1[CH][CH][CH][CH]1)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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